molecular formula C17H18Cl2N4O3 B5359643 N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B5359643
M. Wt: 397.3 g/mol
InChI Key: WMBFGKOBMSAHBI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound It is characterized by the presence of a pyridazinone ring, a pyrrolidine ring, and a methoxyphenyl group

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O3/c1-26-14-5-4-11(18)8-12(14)21-15(24)10-23-17(25)16(19)13(9-20-23)22-6-2-3-7-22/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBFGKOBMSAHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C(=C(C=N2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methoxyaniline and 5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazine. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different chlorinated or methoxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridazinone derivatives or compounds with similar functional groups. Examples could be:

  • N-(5-chloro-2-methoxyphenyl)-2-(4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(morpholin-1-yl)pyridazin-1(6H)-yl)acetamide

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

For detailed and specific information, consulting scientific literature and databases is recommended.

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